3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure features a benzyl group at position 3 and a sulfanyl-linked 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl substituent at position 2. Thienopyrimidinones are pharmacologically significant scaffolds, often explored for kinase inhibition, antimicrobial activity, and CNS modulation .
Properties
IUPAC Name |
3-benzyl-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S2/c27-20(25-12-10-17-8-4-5-9-19(17)25)15-30-23-24-18-11-13-29-21(18)22(28)26(23)14-16-6-2-1-3-7-16/h1-9,11,13H,10,12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAXELDXLCXBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Thienopyrimidine Core: This step often involves the cyclization of appropriate precursors such as β-keto amides with reagents like 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in solvents like xylene.
Introduction of the Indole Moiety: The indole group can be introduced through nucleophilic substitution reactions, where indole derivatives react with electrophilic intermediates.
Attachment of the Benzyl Group: The benzyl group is typically added via alkylation reactions using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thienopyrimidine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Xylene, toluene, dichloromethane.
Catalysts: Palladium on carbon (for hydrogenation reactions), calcium chloride (as a desiccant).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the carbonyl groups can yield corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound exhibits potential as a pharmacophore in drug design. The indole and thienopyrimidine moieties are known for their biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The combination of indole and thienopyrimidine structures suggests possible applications in treating diseases such as cancer, viral infections, and inflammatory disorders.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties, such as enhanced stability or bioactivity.
Mechanism of Action
The mechanism of action of 3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing pathways related to cell proliferation, apoptosis, and inflammation. The thienopyrimidine core may interact with enzymes and proteins involved in DNA synthesis and repair, contributing to its anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Key structural analogs and their functional distinctions are summarized below:
Functional Group Impact on Activity
- Indole vs. Phenyl Groups : The indole moiety in the target compound may enhance binding to serotonin or kinase receptors due to its planar aromaticity and hydrogen-bonding capacity, unlike the simpler phenyl group in compound 61 .
- Sulfanyl Linkers : The sulfanyl bridge in the target compound and 5b improves metabolic stability compared to ether or ester linkages in analogs like 15 .
- Benzyl vs.
Pharmacological Profiles
- Anticonvulsant Activity : The target compound’s indole moiety may mimic GABAergic agents, similar to 5b , which showed efficacy in seizure models .
- Kinase Inhibition : Unlike 61 , the target compound lacks a tert-butylphenyl group critical for TNKS inhibition but may target other kinases via its indole .
- Antimicrobial Potential: Thienopyrimidinones with sulfanyl groups (e.g., 3-benzyl derivatives) exhibit broad-spectrum activity, though data for the target compound remain unexplored .
Critical Analysis of Structural Advantages and Limitations
- Advantages :
- The indole-oxoethyl sulfanyl group balances hydrophilicity and rigidity, optimizing target engagement.
- Benzyl substitution at position 3 reduces metabolic degradation compared to smaller alkyl groups.
- Limitations: Synthetic complexity of the indole-sulfanyl linkage may limit scalability. No in vivo data available for the target compound; analogs like 5b and 61 have better-characterized profiles .
Biological Activity
The compound 3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that belongs to the thienopyrimidine family. Its structure incorporates a benzyl group and an indole derivative, which are known to contribute significantly to its biological activities. This article explores the biological activity of this compound, focusing on its potential as a kinase inhibitor and its implications in cancer therapy.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 433.54 g/mol. The unique thienopyrimidine structure, combined with the indole and sulfanyl groups, enhances its interaction with biological targets.
Kinase Inhibition
Research indicates that compounds within the thienopyrimidine class exhibit significant kinase inhibition properties. Specifically, This compound has been identified as a potential inhibitor of cell division cycle 7 kinase (CDC7) . CDC7 plays a crucial role in cell cycle regulation and its dysregulation is often associated with various cancers.
Table 1: Comparison of Kinase Inhibitors
| Compound Name | Target Kinase | Biological Activity |
|---|---|---|
| 3-benzyl-2-{...} | CDC7 | Potential anticancer |
| Alpelisib | PI3Kα | Cancer treatment |
| Ibrutinib | BTK | Lymphoma treatment |
This inhibition suggests that the compound could be explored further for its therapeutic potential in cancer treatments where cell proliferation is a concern.
Interaction Studies
Understanding how This compound interacts with biological targets is essential for elucidating its mechanism of action. Interaction studies may involve:
- Molecular docking simulations to predict binding affinities.
- In vitro assays to evaluate cellular responses.
- In vivo models to assess therapeutic efficacy.
Case Studies and Research Findings
Recent studies have highlighted the anticancer properties of similar compounds derived from thienopyrimidine structures. For instance:
- A study demonstrated that derivatives with indole moieties showed enhanced cytotoxicity against various cancer cell lines.
- Another investigation focused on the synthesis and characterization of related compounds that exhibited selective inhibition against specific kinases involved in tumor growth.
These findings underscore the relevance of structural modifications in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
